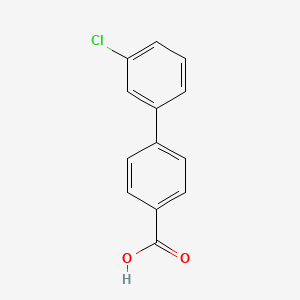

3'-Chloro-biphenyl-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3-chlorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2/c14-12-3-1-2-11(8-12)9-4-6-10(7-5-9)13(15)16/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJIVTXJWSYIMDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373889 | |

| Record name | 3'-Chloro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5728-43-8 | |

| Record name | 3'-Chloro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-Chloro-biphenyl-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3'-Chloro-biphenyl-4-carboxylic acid

Introduction

3'-Chloro-biphenyl-4-carboxylic acid, with the IUPAC name 4-(3-chlorophenyl)benzoic acid, is a biphenyl derivative of significant interest in medicinal chemistry and materials science.[1] Its structural motif serves as a versatile scaffold and a key building block in the synthesis of pharmaceuticals and other functional organic molecules. The presence of the carboxylic acid and chloro functional groups provides reactive handles for further chemical modifications, making it an attractive starting material for creating diverse molecular libraries.[2]

This guide provides a comprehensive, field-proven methodology for the synthesis of this compound via the Suzuki-Miyaura cross-coupling reaction. It further details a systematic approach to the structural characterization and purity verification of the final product using a suite of standard analytical techniques. The causality behind experimental choices is explained to provide a deeper understanding of the process, ensuring both reproducibility and scientific rigor.

Part 1: Synthesis via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create biaryl compounds with high efficiency and selectivity.[3][4] This palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide is remarkably tolerant of various functional groups, making it the ideal choice for constructing the target molecule.[5]

Reaction Principle

The synthesis involves the coupling of (3-chlorophenyl)boronic acid with 4-bromobenzoic acid. The palladium(0) catalyst facilitates the reaction through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of a base is critical for the transmetalation step, where it activates the boronic acid component.

Experimental Workflow: Synthesis

Caption: Workflow for the Suzuki coupling synthesis of this compound.

Detailed Synthesis Protocol

Materials:

-

4-Bromobenzoic acid

-

(3-chlorophenyl)boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane

-

Deionized Water

-

Ethyl Acetate

-

2M Hydrochloric Acid (HCl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-bromobenzoic acid (1.0 eq), (3-chlorophenyl)boronic acid (1.2 eq), 1,4-dioxane, and water (4:1 v/v).[6]

-

Base Addition: Add an aqueous solution of potassium carbonate (2.0 eq). The base is crucial for activating the boronic acid for transmetalation with the palladium complex.[7]

-

Degassing: Bubble nitrogen gas through the stirred mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.02-0.05 eq) to the mixture under a nitrogen atmosphere. The choice of Pd(PPh₃)₄ is based on its common availability and effectiveness in Suzuki couplings, though other catalysts like Pd/C can also be used.[5]

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up - Quenching and Acidification: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the mixture to a pH of ~2-3 by the dropwise addition of 2M HCl. This protonates the carboxylate salt, causing the desired carboxylic acid product to precipitate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes). The organic layers are combined.

-

Drying and Concentration: Wash the combined organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a white to off-white solid.

Part 2: Analytical Characterization

A multi-technique approach is essential to unambiguously confirm the identity, structure, and purity of the synthesized this compound.

Characterization Workflow

Caption: Logical workflow for the analytical characterization of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. Both ¹H and ¹³C NMR should be performed.

-

Protocol: Dissolve a small sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire spectra on a 400 MHz or higher spectrometer.

-

Expert Interpretation:

-

¹H NMR: Expect a complex multiplet pattern in the aromatic region (δ 7.0-8.2 ppm). The carboxylic acid proton will appear as a broad singlet far downfield (typically δ 10-13 ppm in DMSO-d₆).[2][8]

-

¹³C NMR: The spectrum will show 13 distinct signals for the carbons. The carboxylic carbon is characteristically found around δ 167-185 ppm.[2][9] Aromatic carbons will resonate in the δ 125-145 ppm region.

-

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

-

Protocol: Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI).

-

Expert Interpretation: The mass spectrum should display a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺. A key feature will be the isotopic pattern characteristic of a monochlorinated compound: two peaks separated by 2 m/z units with an intensity ratio of approximately 3:1 (for ³⁵Cl and ³⁷Cl isotopes).[1][10][11]

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of the final compound.

-

Protocol: A reversed-phase method is typically employed.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous acidic buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).[12] Using an acidic mobile phase ensures the carboxylic acid is protonated and retains well on the column.[13][14]

-

Detection: UV detector set to a wavelength where the biphenyl system absorbs strongly (e.g., 254 nm).

-

-

Expert Interpretation: A pure sample will exhibit a single major peak. Purity is calculated based on the area percentage of this peak relative to all other peaks in the chromatogram.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

Protocol: Acquire the spectrum of the solid sample using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

-

Expert Interpretation: The spectrum should display characteristic absorption bands:

Melting Point Determination

The melting point is a crucial physical property that serves as an indicator of purity.

-

Protocol: Measure the melting point range of the dry, recrystallized solid using a calibrated melting point apparatus.

-

Expert Interpretation: A pure crystalline compound will have a sharp melting point range (typically < 2°C). Broadening of the range or depression of the melting point usually indicates the presence of impurities.

Data Summary

The following table summarizes the key identifiers and expected analytical data for this compound.

| Property | Expected Value |

| IUPAC Name | 4-(3-chlorophenyl)benzoic acid[1] |

| CAS Number | 5728-43-8[16] |

| Molecular Formula | C₁₃H₉ClO₂[1][16] |

| Molecular Weight | 232.66 g/mol [1][16] |

| ¹H NMR (DMSO-d₆) | ~δ 13.0 (br s, 1H, -COOH), ~δ 7.4-8.1 (m, 8H, Ar-H)[2][8] |

| ¹³C NMR (DMSO-d₆) | ~δ 167 (C=O), ~δ 125-145 (Ar-C)[2][9] |

| Mass Spectrum (EI) | m/z 232 [M]⁺ (¹⁰⁰%), 234 [M+2]⁺ (~33%), corresponding to ³⁵Cl and ³⁷Cl isotopes.[10] |

| FTIR (cm⁻¹) | ~3300-2500 (broad, O-H), ~1690 (strong, C=O), ~1600, 1480 (C=C), ~780 (C-Cl)[6][15] |

| Physical Appearance | White to off-white crystalline solid |

Conclusion

This guide outlines a robust and reliable framework for the synthesis and comprehensive characterization of this compound. The successful application of the Suzuki-Miyaura cross-coupling reaction provides an efficient route to this valuable chemical intermediate. Adherence to the systematic analytical workflow described herein—employing NMR, MS, HPLC, FTIR, and melting point analysis—is critical for validating the structural integrity and ensuring the high purity of the final product, a prerequisite for its application in research and development.

References

- 1. This compound | C13H9ClO2 | CID 2757417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4'-Chlorobiphenyl-3-carboxylic acid (4655-10-1) for sale [vulcanchem.com]

- 3. Research Portal [iro.uiowa.edu]

- 4. tcichemicals.com [tcichemicals.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ajgreenchem.com [ajgreenchem.com]

- 7. researchgate.net [researchgate.net]

- 8. 4-Biphenylcarboxylic acid(92-92-2) 1H NMR spectrum [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. 4-Biphenylcarboxylic acid, 4'-chloro- | C13H9ClO2 | CID 616002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. agilent.com [agilent.com]

- 13. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]

- 14. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines [mdpi.com]

- 16. scbt.com [scbt.com]

physicochemical properties of 3'-Chloro-biphenyl-4-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 3'-Chloro-biphenyl-4-carboxylic Acid

Introduction

This compound is a substituted biphenyl carboxylic acid of significant interest in medicinal chemistry and materials science. Its rigid biphenyl scaffold, combined with the ionizable carboxylic acid group and the lipophilic chlorine substituent, creates a unique molecular profile that makes it a valuable building block for the synthesis of novel compounds, including potential anticancer agents.[1] Understanding the fundamental physicochemical properties of this molecule is not merely an academic exercise; it is a critical prerequisite for its effective application in drug design, formulation, and development. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for interacting with biological targets.

This guide provides a comprehensive technical overview of the core physicochemical attributes of this compound. We will delve into its lipophilicity, acidity, solubility, and thermal properties, presenting not just the data but also the field-proven experimental methodologies required to determine these values. The narrative is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and the practical, self-validating protocols necessary for a thorough characterization of this and similar molecules.

Chemical Identity and Structure

A precise understanding of a compound begins with its unequivocal identification. The structural features of this compound—a biphenyl core with a chlorine atom at the 3'-position and a carboxylic acid at the 4-position—are foundational to all its chemical and biological activities.

| Identifier | Value | Source |

| IUPAC Name | 4-(3-chlorophenyl)benzoic acid | [2] |

| CAS Number | 5728-43-8 | [2][3][4] |

| Molecular Formula | C₁₃H₉ClO₂ | [2][3] |

| Molecular Weight | 232.66 g/mol | [2][3] |

| InChIKey | SJIVTXJWSYIMDG-UHFFFAOYSA-N | [2] |

| SMILES | C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)C(=O)O |

Core Physicochemical Properties: A Summary

The interplay of a molecule's properties dictates its behavior. The following table summarizes the key physicochemical data for this compound. It is important to distinguish between computationally predicted values and those determined experimentally, as the former provide excellent estimates while the latter represent the gold standard.

| Property | Value / Expected Range | Method | Significance in Drug Development |

| Molecular Weight | 232.66 g/mol | Mass Spectrometry | Adherence to Lipinski's Rule of 5 (<500 Da) |

| Calculated logP (XLogP3) | 4.1 | Computational (PubChem) | High lipophilicity, predicts membrane permeability[2] |

| pKa (Acidity) | Expected ~4-5 | Titration / Spectroscopy | Determines ionization state and solubility at physiological pH |

| Aqueous Solubility | Low (pH-dependent) | Shake-Flask | Critical for dissolution and bioavailability |

| Melting Point | Solid at room temp. | Capillary Method | Indicator of purity, lattice energy, and stability |

Lipophilicity (logP/logD): The Gatekeeper of Permeability

Theoretical Background Lipophilicity is arguably one of the most critical parameters in drug discovery, governing a drug's ability to cross biological membranes. It is quantified by the partition coefficient (P), typically between n-octanol and water, and expressed as its logarithm, logP.[5] For ionizable compounds like this compound, the distribution coefficient (logD) is more relevant as it considers the partition of both ionized and non-ionized forms at a specific pH.[6][7][8] The calculated logP of 4.1 for this molecule suggests it is highly lipophilic, a key component of Lipinski's "Rule of Five" for drug-likeness.[2][7][8]

Experimental Determination While computational models provide a useful starting point, experimental determination is essential for accuracy.

Protocol 1: Shake-Flask Method for logD Determination (Gold Standard)

Causality & Rationale: This method directly measures the partitioning of the solute between two immiscible phases (n-octanol and a buffered aqueous solution), providing the most accurate and defensible logD value. Its primary advantage is that it is a direct measurement of the partition coefficient.[9][10]

Step-by-Step Methodology:

-

Phase Pre-saturation: Mix equal volumes of 1-octanol and the desired aqueous buffer (e.g., pH 7.4 phosphate-buffered saline) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation and allow the phases to separate completely.[7]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in a suitable solvent like DMSO.[7]

-

Partitioning: In a glass vial, add a precise volume of the pre-saturated octanol and pre-saturated buffer. Add a small aliquot of the compound's stock solution to yield a final concentration that is detectable by the chosen analytical method (e.g., HPLC-UV).

-

Equilibration: Cap the vial and shake it at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to allow equilibrium to be reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the octanol and aqueous layers using a validated analytical method like HPLC-UV.

-

Calculation: Calculate logD using the formula: LogD = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous])[8]

-

Validation: The protocol must be performed in triplicate to ensure the standard deviation is within an acceptable range (e.g., ±0.1 log units).

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Causality & Rationale: This indirect method correlates a compound's retention time on a hydrophobic (e.g., C18) stationary phase with its lipophilicity.[6] It is faster, requires less material, and is less sensitive to impurities than the shake-flask method.[9][11] The retention factor (k') is extrapolated to a 0% organic solvent condition to determine log k'w, which is then correlated to logP.

Step-by-Step Methodology:

-

System Setup: Use a well-characterized RP-HPLC column (e.g., C18). The mobile phase consists of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration: Prepare a series of standard compounds with known logP values that span the expected range of the test compound.

-

Isocratic Elution: For each standard and the test compound, perform a series of isocratic runs with varying concentrations of the organic modifier (e.g., 50%, 60%, 70%, 80% methanol).

-

Data Collection: For each run, record the retention time (tr) and the column dead time (t0). Calculate the retention factor k' = (tr - t0) / t0.

-

Extrapolation: For each compound, plot log k' against the percentage of the organic modifier. Extrapolate the linear regression to 0% organic modifier to obtain the y-intercept, which is log k'w.

-

Correlation: Plot the known logP values of the standards against their calculated log k'w values to generate a calibration curve.

-

Determination: Use the log k'w of this compound and the calibration curve to determine its experimental logP.

Acidity (pKa): Modulator of Solubility and Receptor Interaction

Theoretical Background The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For this compound, the carboxylic acid group is the site of ionization. Its pKa value is critical as it dictates the charge state of the molecule at physiological pH (~7.4). A molecule that is significantly ionized at this pH will typically exhibit higher aqueous solubility but lower membrane permeability compared to its neutral form. The pKa can be determined by several methods, with potentiometric titration being the most common.[12][13]

Protocol 3: Potentiometric Titration for pKa Determination

Causality & Rationale: This technique involves monitoring the pH of a solution of the compound as a titrant (a strong base, like KOH) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve, where half of the acid has been neutralized. It is a highly precise and widely used method.[14]

Step-by-Step Methodology:

-

System Calibration: Calibrate a pH meter and electrode using at least two standard buffers (e.g., pH 4.0 and 7.0).

-

Sample Preparation: Accurately weigh a pure sample of this compound and dissolve it in a suitable solvent, often a co-solvent system like methanol/water, to ensure solubility. A typical concentration is around 1-10 mM.

-

Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Insert the calibrated pH electrode and a magnetic stirrer. Use a high-precision burette to add the titrant (e.g., 0.1 M carbonate-free KOH).

-

Titration Execution: Begin stirring and record the initial pH. Add the titrant in small, precise increments, recording the pH after each addition has stabilized.

-

Data Analysis: Plot the measured pH (y-axis) against the volume of titrant added (x-axis). The pKa corresponds to the pH at the half-equivalence point (the point where half the volume of titrant required to reach the final equivalence point has been added).

-

Validation: Perform a blank titration with the solvent alone to correct for any solvent effects. The entire experiment should be repeated three times for reproducibility.

Solubility: A Prerequisite for Bioavailability

Theoretical Background A compound must first dissolve to be absorbed. The aqueous solubility of this compound is expected to be low in neutral or acidic media due to its large, lipophilic biphenyl structure. However, in basic media (pH > pKa), its solubility will increase significantly as the carboxylic acid deprotonates to form the more soluble carboxylate salt.[15]

Protocol 4: Thermodynamic (Shake-Flask) Solubility Assessment

Causality & Rationale: This method determines the equilibrium solubility of a compound, which is the maximum concentration that can be achieved in a given solvent at a specific temperature. It is considered the definitive method for solubility measurement.

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials, each containing a different aqueous buffer (e.g., pH 2.0, pH 7.4, pH 9.0). The excess solid ensures that a saturated solution is formed.

-

Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand so the excess solid can settle. Alternatively, filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge the samples to separate the solid from the supernatant.

-

Quantification: Carefully take an aliquot of the clear supernatant, dilute it if necessary, and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.

-

Validation: Visual inspection should confirm the presence of undissolved solid in each vial at the end of the experiment. The measurements should be performed in triplicate.

Thermal Properties (Melting Point): Indicator of Purity and Stability

Theoretical Background The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline compound, this transition occurs over a very narrow temperature range (typically 0.5-1.0°C). A broad melting range or a depressed melting point is a strong indication of impurities.[16] Therefore, melting point determination is a fundamental test of compound identity and purity.

Protocol 5: Capillary Melting Point Determination

Causality & Rationale: This standard pharmacopeial method involves heating a small, packed sample in a capillary tube at a controlled rate and visually observing the temperatures at which melting begins and ends.[17][18]

Step-by-Step Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. Tap the open end of a glass capillary tube into the powder to introduce a small amount of the sample.

-

Packing: Tap the bottom (sealed end) of the capillary on a hard surface to tightly pack the powder into a column of about 2-3 mm in height.[17]

-

Apparatus Setup: Place the packed capillary into the heating block of a melting point apparatus.

-

Rapid Determination (Optional): First, heat the sample rapidly to get an approximate melting point. This saves time in subsequent, more accurate measurements.[16]

-

Accurate Determination: Allow the apparatus to cool to at least 10°C below the approximate melting point.[17] Begin heating again at a slow, controlled rate (e.g., 1-2°C per minute).

-

Observation & Recording: Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the last solid particle melts. The melting range is reported as T1-T2.

-

Validation: Repeat the determination at least twice to obtain consistent values.

Spectroscopic Profile

Spectroscopic analysis provides an essential fingerprint for structural confirmation. Based on the known structure and data from analogous compounds, the following spectral characteristics are expected for this compound.[19]

| Technique | Expected Characteristics |

| ¹H-NMR | Aromatic protons (Ar-H) signals in the δ 7.0-8.2 ppm range. A broad singlet for the carboxylic acid proton (COOH) in the δ 10-13 ppm range. |

| ¹³C-NMR | Signal for the carboxylic carbon (C=O) around δ 180-185 ppm. Multiple signals for the aromatic carbons in the δ 125-145 ppm range. |

| IR Spectroscopy | A broad O-H stretching band for the carboxylic acid from ~2500-3300 cm⁻¹. A strong C=O stretching band around 1700 cm⁻¹. C-Cl stretching bands in the fingerprint region. |

| Mass Spectrometry | A molecular ion peak [M]⁺ corresponding to its molecular weight, along with characteristic isotopic peaks for the presence of one chlorine atom. |

Conclusion

The define its potential as a molecular scaffold in research and development. Its high lipophilicity suggests good membrane permeability, while its carboxylic acid moiety provides a handle for ionization, which can be leveraged to modulate solubility and formulate delivery systems. The robust, validated protocols detailed in this guide provide the necessary tools for researchers to experimentally verify these critical parameters, ensuring data integrity and enabling informed decisions in the complex process of drug discovery and materials development. A thorough understanding of these foundational properties is the bedrock upon which successful scientific advancement is built.

References

- 1. ajgreenchem.com [ajgreenchem.com]

- 2. This compound | C13H9ClO2 | CID 2757417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 5728-43-8 this compound AKSci AMTDA039 [aksci.com]

- 5. acdlabs.com [acdlabs.com]

- 6. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 7. LogP / LogD shake-flask method [protocols.io]

- 8. researchgate.net [researchgate.net]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

- 11. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. web.mnstate.edu [web.mnstate.edu]

- 16. SSERC | Melting point determination [sserc.org.uk]

- 17. thinksrs.com [thinksrs.com]

- 18. store.astm.org [store.astm.org]

- 19. 4'-Chlorobiphenyl-3-carboxylic acid (4655-10-1) for sale [vulcanchem.com]

A Technical Guide to the Biological Activity of 3'-Chloro-biphenyl-4-carboxylic acid: A Research and Development Perspective

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

While direct experimental data on 3'-Chloro-biphenyl-4-carboxylic acid is nascent, its structural architecture—a chlorinated biphenyl scaffold coupled with a carboxylic acid moiety—positions it at the intersection of several classes of biologically active molecules. This guide synthesizes existing research on analogous compounds to build a predictive framework for its potential therapeutic activities and toxicological profile. We hypothesize that this compound holds potential as an anticancer, antifungal, and anti-inflammatory agent. This document provides the theoretical basis for these hypotheses, details the likely metabolic pathways based on established chlorobiphenyl metabolism, and presents robust, step-by-step experimental protocols to systematically investigate and validate these potential biological activities.

Introduction and Physicochemical Profile

This compound is an organic compound featuring a biphenyl backbone, a structure known to be a versatile scaffold in medicinal chemistry.[1][2] The presence of a chlorine atom and a carboxylic acid group are key determinants of its physicochemical properties and, by extension, its potential biological interactions.

| Property | Value | Source |

| CAS Number | 5728-43-8 | [3][4] |

| Molecular Formula | C₁₃H₉ClO₂ | [3][4] |

| Molecular Weight | 232.66 g/mol | [3][4] |

| IUPAC Name | 4-(3-chlorophenyl)benzoic acid | [3] |

The biphenyl core provides a semi-rigid structure that can facilitate interactions with biological targets, while the carboxylic acid group enhances polarity and can act as a hydrogen bond donor or acceptor, crucial for receptor binding.[1]

Postulated Biological Activities and Mechanisms of Action

Based on extensive studies of structurally related biphenyl carboxylic acids and chlorinated biphenyls, we can postulate several promising areas of biological activity for this compound.

Anticancer Potential

A significant body of research highlights the anticancer properties of the biphenyl carboxylic acid scaffold.[1][5] Derivatives have demonstrated efficacy against various cancer cell lines, suggesting that this compound is a strong candidate for oncological investigation.[1][6]

Hypothesized Mechanism of Action: Cell Cycle Arrest and Apoptosis Induction

Many biphenyl derivatives exert their anticancer effects by interfering with the cell cycle and inducing programmed cell death (apoptosis).[7][8] For instance, Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide, a nonplanar analogue of the marine alkaloid fascaplysin, was found to inhibit cyclin-dependent kinase 4 (Cdk4), leading to cell cycle arrest at the G0/G1 phase.[7][9] It also inhibited tubulin polymerization, causing a secondary arrest at the G2/M phase.[7][9] Furthermore, treatment of cancer cells with hydroxylated biphenyl compounds has been shown to induce apoptosis, confirmed by caspase activation and PARP cleavage.[8]

We propose that this compound may act through a similar mechanism, disrupting the cell cycle progression of cancer cells and triggering apoptosis. The chlorine substituent's position and electronic properties could modulate binding affinity to targets like Cdk4 or other cell cycle-related proteins.

Caption: Hypothesized anticancer mechanism of this compound.

Antifungal Activity

Derivatives of biphenyl-4-carboxylic acid have demonstrated notable antifungal properties.[10] Studies have shown activity against pathogenic species such as Candida albicans and Aspergillus niger.[10][11] This suggests that this compound could be a valuable scaffold for developing new antifungal agents, particularly as resistance to existing drugs grows.[10]

Hypothesized Mechanism of Action: Disruption of Fungal Cell Integrity

While the exact mechanism for many biphenyl antifungals is still under investigation, a common mode of action for organic acids is the disruption of the fungal cell membrane and inhibition of essential enzymes. The lipophilic biphenyl core could facilitate passage through the fungal cell wall, while the acidic carboxyl group, once inside, could lower intracellular pH and interfere with metabolic processes.

Receptor Modulation and Anti-inflammatory Effects

The biphenyl scaffold is present in numerous molecules designed to modulate specific biological receptors. Examples include antagonists for the platelet-activating factor (PAF) receptor and negative allosteric modulators for the NMDA receptor.[12][13][14] Additionally, certain biphenyl carboxamide derivatives have shown potent anti-inflammatory and analgesic activity in animal models.[15]

Hypothesized Mechanism of Action: Inhibition of Inflammatory Pathways

Given the evidence from analogs, this compound could potentially inhibit key inflammatory mediators. This could involve blocking the binding of pro-inflammatory ligands to their receptors or inhibiting enzymes like cyclooxygenases (COX), which are involved in prostaglandin synthesis.

Metabolism and Toxicological Considerations

The biological activity of a compound is intrinsically linked to its metabolic fate. For this compound, its metabolism and potential toxicity can be inferred from extensive studies on monochlorinated biphenyls (MCBs).[16][17]

Metabolic Pathway

The primary site for the metabolism of chlorinated biphenyls is the liver, mediated by the cytochrome P-450 (CYP) enzyme system.[17][18]

-

Phase I Metabolism (Oxidation): The initial and principal metabolic step is hydroxylation.[16] For monochlorobiphenyls, this oxidation preferentially occurs at the para (4') position of the unsubstituted phenyl ring.[16] This reaction often proceeds through a highly reactive arene oxide intermediate.[17][19] The resulting hydroxylated metabolites can be further oxidized to form dihydroxy- or quinone species.[20]

-

Phase II Metabolism (Conjugation): The hydroxylated metabolites are subsequently conjugated with glucuronic acid or sulfates to increase their water solubility and facilitate excretion, primarily in bile and urine.[17]

-

Dechlorination: Recent studies on 3-chlorobiphenyl (PCB 2) have shown that dechlorination can also occur, leading to novel classes of metabolites.[20][21]

References

- 1. ajgreenchem.com [ajgreenchem.com]

- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C13H9ClO2 | CID 2757417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents [ajgreenchem.com]

- 6. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide (CA224), a nonplanar analogue of fascaplysin, inhibits Cdk4 and tubulin polymerization: evaluation of in vitro and in vivo anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jocpr.com [jocpr.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Biphenylcarboxamide derivatives as antagonists of platelet-activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Metabolism of monochlorobiphenyls by hepatic microsomal cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Polychlorinated Biphenyls (PCBs) Toxicity: What Is the Biologic Fate of PCBs in Humans? | Environmental Medicine | ATSDR [archive.cdc.gov]

- 18. Sources and Toxicities of Phenolic Polychlorinated Biphenyls (OH-PCBs) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Metabolism and metabolites of polychlorinated biphenyls (PCBs) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Metabolism of 3-Chlorobiphenyl (PCB 2) in a Human-Relevant Cell Line: Evidence of Dechlorinated Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 3'-Chloro-biphenyl-4-carboxylic Acid Derivatives and Analogs for Drug Discovery Professionals

This guide provides an in-depth technical overview of 3'-Chloro-biphenyl-4-carboxylic acid, its derivatives, and analogs. It is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, biological activities, and therapeutic potential of this versatile chemical scaffold.

Introduction: The Biphenyl Carboxylic Acid Scaffold in Medicinal Chemistry

The biphenyl motif is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The derivatization of the biphenyl core, particularly with a carboxylic acid group, enhances the molecule's polarity and hydrophilicity, which can significantly impact its bioavailability.[3] The addition of a chlorine atom, as in this compound, introduces a key halogen substituent that can influence the compound's pharmacokinetic properties and binding interactions with biological targets.[4] This guide will explore the synthesis, characterization, and application of these compounds, with a focus on their potential in oncology and the treatment of metabolic diseases.

Core Synthesis Strategies: Building the Biphenyl Scaffold

The construction of the biphenyl core is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being the most prevalent method due to its mild reaction conditions and the use of environmentally safer organoboron reagents.[5][6]

Suzuki-Miyaura Cross-Coupling: A Foundational Approach

The Suzuki-Miyaura reaction provides a robust and versatile method for the synthesis of this compound and its analogs.[6][7] This reaction involves the coupling of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a base.[6]

General Reaction Scheme:

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 4-bromobenzoic acid (1 equivalent) in a suitable solvent system such as 1,4-dioxane and water (4:1 ratio), add 3-chlorophenylboronic acid (1.1 equivalents) and a base such as potassium carbonate (2 equivalents).[3]

-

Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents).[3]

-

Reaction Conditions: Stir the reaction mixture at 80-100 °C for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]

-

Work-up: After completion, cool the reaction mixture to room temperature, dilute with water, and acidify with a dilute acid (e.g., 1N HCl) to precipitate the product.

-

Purification: Filter the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography to yield the pure this compound.[3]

Synthesis of Derivatives and Analogs

The versatility of the biphenyl-4-carboxylic acid scaffold allows for the synthesis of a diverse library of derivatives, including amides, esters, and more complex heterocyclic structures.[8][9]

Amide Synthesis:

Amides are commonly synthesized by activating the carboxylic acid group, followed by reaction with an amine.[10]

-

Activation: Convert the carboxylic acid to an acid chloride using thionyl chloride or oxalyl chloride, or use a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

-

Coupling: React the activated carboxylic acid with the desired amine in the presence of a non-nucleophilic base like triethylamine or diisopropylethylamine.

-

Purification: Purify the resulting amide by chromatography or recrystallization.

A specific example involves the synthesis of azetidinone amides from a biphenyl-4-carboxylic acid hydrazide precursor, which is first reacted with an aromatic aldehyde to form a hydrazone, followed by cyclization with chloroacetyl chloride.[8][11]

Ester Synthesis:

Ester derivatives can be prepared through Fischer esterification or by reaction with alkyl halides.[9]

-

Fischer Esterification: Refluxing the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid).[9]

-

Alkylation: Reacting the carboxylate salt of the biphenyl carboxylic acid with an alkyl halide.

Therapeutic Applications and Biological Activity

Derivatives of this compound have shown promise in several therapeutic areas, primarily in oncology and the treatment of metabolic disorders.

Anticancer Activity: Targeting Cell Cycle and Microtubule Dynamics

Certain biphenyl-4-carboxylic acid analogs have demonstrated potent anticancer activity by targeting key components of the cell cycle and microtubule dynamics.[12]

Inhibition of Cdk4 and Tubulin Polymerization:

A notable example is the nonplanar analog of fascaplysin, biphenyl-4-carboxylic acid-[2-(1H-indol-3-yl)-ethyl]-methylamide (CA224), which has been identified as a specific inhibitor of Cyclin-dependent kinase 4 (Cdk4).[12] Inhibition of Cdk4 leads to cell cycle arrest at the G0/G1 phase.[12] Surprisingly, this compound also induces cell cycle arrest at the G2/M phase, a Cdk-independent effect attributed to its ability to inhibit tubulin polymerization.[12]

CDK4/Cyclin D1 Signaling Pathway:

Caption: Simplified CDK4/Cyclin D1 signaling pathway and the inhibitory action of biphenyl carboxylic acid analogs.

Experimental Protocol: In Vitro Tubulin Polymerization Inhibition Assay

This fluorescence-based assay monitors the assembly of purified tubulin into microtubules.[5]

-

Reagents: Purified tubulin (e.g., porcine brain), GTP, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA), fluorescent reporter (e.g., DAPI), test compound, and controls (e.g., nocodazole as inhibitor, paclitaxel as enhancer).[11]

-

Procedure:

-

Prepare a tubulin reaction mix on ice containing tubulin, GTP, glycerol, and the fluorescent reporter.[5]

-

Add the test compound or controls to a pre-warmed 96-well plate.

-

Initiate polymerization by adding the ice-cold tubulin reaction mix to the wells.[5]

-

Immediately measure the fluorescence intensity over time at 37°C using a microplate reader.[5]

-

-

Data Analysis: Plot fluorescence intensity versus time. A decrease in the rate and extent of fluorescence increase indicates inhibition of tubulin polymerization.[5]

Uricosuric Activity: Inhibition of URAT1

Hyperuricemia, a precursor to gout, is often caused by the increased reabsorption of uric acid in the kidneys, a process mediated by the urate transporter 1 (URAT1).[12] Biphenyl carboxylic acid derivatives have been identified as potent inhibitors of URAT1.[13]

Experimental Protocol: Cell-Based URAT1 Inhibition Assay

This assay measures the uptake of a substrate into cells overexpressing human URAT1.[12]

-

Cell Culture: Use a cell line stably expressing human URAT1 (e.g., HEK293T cells).

-

Substrate: A fluorescent substrate like 6-carboxyfluorescein (6-CFL) can be used as a non-radioactive alternative to labeled uric acid.[3]

-

Procedure:

-

Plate the URAT1-expressing cells in a 96-well plate.

-

Wash the cells and pre-incubate with the test compound or a known inhibitor (e.g., benzbromarone).

-

Add the fluorescent substrate and incubate to allow for uptake.

-

Terminate the uptake by washing with cold buffer.

-

Measure the intracellular fluorescence using a fluorescence plate reader.[12]

-

-

Data Analysis: A decrease in intracellular fluorescence in the presence of the test compound indicates inhibition of URAT1-mediated transport.[12] Calculate the IC50 value from the dose-response curve.

Structure-Activity Relationship (SAR) Insights

The biological activity of biphenyl carboxylic acids is highly dependent on the substitution pattern on the biphenyl rings.[14] For halogenated biphenyls, the position and number of halogen atoms can significantly affect their interaction with biological targets and their metabolic stability.[4][15] The planarity of the biphenyl rings, influenced by ortho-substituents, is a critical factor for binding to some receptors.[4]

Physicochemical and Pharmacokinetic Considerations

The physicochemical properties of this compound and its analogs are crucial for their drug-like characteristics.

Physicochemical Properties of this compound:

| Property | Value | Reference |

| CAS Number | 5728-43-8 | [16] |

| Molecular Formula | C₁₃H₉ClO₂ | [16] |

| Molecular Weight | 232.66 g/mol | [16] |

The pharmacokinetics of chlorinated biphenyls can be complex, with metabolism being a key determinant of their clearance.[17] The position of the chlorine atom influences the rate of metabolism, with congeners lacking adjacent unsubstituted carbon atoms often being metabolized more slowly.[17] The introduction of a carboxylic acid group generally increases the polarity and facilitates excretion.

Conclusion

This compound and its analogs represent a promising class of compounds with a wide range of potential therapeutic applications. Their synthesis is well-established, primarily through the robust Suzuki-Miyaura coupling reaction, allowing for the generation of diverse chemical libraries. The demonstrated biological activities, including anticancer effects through Cdk4 and tubulin inhibition, and uricosuric effects via URAT1 inhibition, highlight the therapeutic potential of this scaffold. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds are warranted to advance them towards clinical development.

References

- 1. bioivt.com [bioivt.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Development of a fluorescence-based assay for screening of urate transporter 1 inhibitors using 6-carboxyfluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The structure-activity relationships of halogenated biphenyls as enzyme inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. bio-protocol.org [bio-protocol.org]

- 8. bio-protocol.org [bio-protocol.org]

- 9. benchchem.com [benchchem.com]

- 10. iajpr.com [iajpr.com]

- 11. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 14. Structure-activity relationships for mono alkylated or halogenated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scbt.com [scbt.com]

- 17. Pharmacokinetics of PCBs - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Persistent Legacy of Polychlorinated Biphenyls

An In-depth Technical Guide to the Toxicological Profile of Chlorinated Biphenyl Compounds

Polychlorinated biphenyls (PCBs) are a class of synthetic organochlorine compounds that were manufactured for a wide range of industrial applications, from dielectric and coolant fluids in electrical equipment to plasticizers and flame retardants.[1] Their chemical structure consists of a biphenyl backbone where hydrogen atoms can be replaced by up to ten chlorine atoms, resulting in 209 distinct chemical compounds known as congeners.[2] These compounds were typically produced and used as complex mixtures under trade names like Aroclor.[3][4]

Despite their production being banned in the United States in 1979 due to mounting evidence of their environmental persistence and toxicity, PCBs remain a significant global health concern.[2][5] Their resistance to degradation allows them to bioaccumulate in the food chain, leading to sustained exposure in both wildlife and human populations.[2][3][6] The primary routes of human exposure include the consumption of contaminated foods like fish, meat, and dairy products, as well as inhalation of contaminated air.[2][7]

The toxicity of PCBs is not uniform across all congeners; it is critically dependent on the number and position of chlorine atoms.[1][2] This structural variability dictates the molecule's physical and chemical properties and, most importantly, its biological activity. This guide provides a detailed examination of the toxicological profile of PCBs, delving into their metabolic fate, mechanisms of action, systemic effects, and the methodologies used to assess their toxicity.

Part 1: Toxicokinetics - The Journey of PCBs in the Body

The persistence of PCBs in biological systems is a direct consequence of their toxicokinetic properties. Understanding their absorption, distribution, metabolism, and excretion (ADME) is fundamental to comprehending their long-term toxic potential.

Absorption and Distribution

PCBs are readily absorbed into the body through ingestion, inhalation, and dermal contact.[3][5] Following absorption, these highly lipophilic ("fat-loving") compounds preferentially distribute to and accumulate in lipid-rich tissues, such as adipose tissue, skin, and the liver.[3] This sequestration in fat is a primary reason for their long biological half-life, which can range from months for lower-chlorinated congeners to many years for the more highly chlorinated ones.[2][3] Consequently, PCBs can bioaccumulate, reaching higher concentrations in organisms at the top of the food chain.[5]

Metabolism: A Double-Edged Sword

The liver is the principal site for PCB metabolism, which is catalyzed by the cytochrome P-450 monooxygenase system.[3] The metabolic process generally aims to make the compounds more water-soluble (polar) to facilitate their excretion. This typically involves hydroxylation, where a hydroxyl (-OH) group is added to the biphenyl ring, followed by conjugation with molecules like glucuronic acid or sulfates.[3][8]

However, PCB metabolism is a complex and often incomplete process that can lead to the formation of metabolites that are as toxic, or even more so, than the parent compound.[9][10] Hydroxylated PCBs (OH-PCBs) and methylsulfonyl (MeSO₂-PCB) metabolites, for example, can persist in the body and exert their own distinct toxic effects.[9][11] The rate and pathway of metabolism are highly dependent on the congener's specific chlorine substitution pattern. Congeners with fewer chlorine atoms and adjacent non-chlorinated carbon atoms are more readily metabolized.[3][12]

Below is a generalized schematic of the metabolic pathways for PCBs.

Caption: Generalized metabolic pathway of Polychlorinated Biphenyls (PCBs).

Excretion

The primary routes of excretion for PCB metabolites are through the feces (via bile) and urine.[3] Because of their slow metabolism and high lipid solubility, the overall elimination of PCBs from the body is a very slow process, contributing significantly to their bioaccumulation and chronic toxicity.[3]

Part 2: Core Mechanisms of Toxicity

The diverse toxic effects of PCBs can be broadly categorized based on their interaction with a key cellular receptor, the Aryl Hydrocarbon Receptor (AHR).

AHR-Mediated (Dioxin-Like) Toxicity

A subset of PCB congeners can adopt a flat, coplanar structure similar to the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[1] These "dioxin-like" PCBs, which have few or no chlorine atoms in the ortho positions (the carbons adjacent to the bond connecting the two phenyl rings), are potent agonists of the Aryl Hydrocarbon Receptor (AHR).[1][13]

The AHR is a ligand-activated transcription factor that resides in the cytoplasm.[14][15] Upon binding a dioxin-like PCB, the AHR-ligand complex translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Dioxin Response Elements (DREs).[14][16] This binding event initiates the transcription of a battery of genes, most notably cytochrome P-450 enzymes like CYP1A1.[14][17] The sustained and inappropriate activation of this pathway is a central mechanism for many of the toxic effects associated with this class of PCBs, including carcinogenicity, immunotoxicity, and developmental defects.[16][18]

Caption: The Aryl Hydrocarbon Receptor (AHR) signaling pathway activated by dioxin-like PCBs.

Non-AHR-Mediated Toxicity

Many PCB congeners, particularly those with multiple ortho-substituted chlorines (non-coplanar PCBs), have low affinity for the AHR but elicit toxicity through other mechanisms.[2][19] These effects are often neurotoxic and endocrine-disrupting.

-

Neurotoxicity: Non-dioxin-like PCBs are well-documented developmental neurotoxicants.[20] Their mechanisms include interference with intracellular signaling pathways, particularly those involving calcium homeostasis, and disruption of neurotransmitter systems, most notably the dopamine system.[13][20] These alterations can lead to cognitive and motor deficits, with developmental exposures being of particular concern.[21][22]

-

Endocrine Disruption: PCBs can interfere with the endocrine system in multiple ways.[23][24] Some congeners and their hydroxylated metabolites can bind to thyroid hormone transport proteins, displacing endogenous thyroid hormones and disrupting thyroid signaling, which is critical for brain development.[11] PCBs also exhibit estrogenic or anti-estrogenic activities, interfering with reproductive function.[25][26]

Genotoxicity and Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified PCBs as carcinogenic to humans (Group 1).[11] Epidemiological studies of workers exposed to PCBs have shown increased risks of rare liver cancers and malignant melanoma.[27] While PCBs are not typically potent direct mutagens, their carcinogenicity is thought to arise from a combination of mechanisms, including:

-

Tumor Promotion: Both dioxin-like and non-dioxin-like PCBs can act as tumor promoters, enhancing the effects of other carcinogens.[22][28]

-

Oxidative Stress: The induction of CYP450 enzymes can lead to the production of reactive oxygen species (ROS), which can cause oxidative damage to DNA, proteins, and lipids, contributing to carcinogenesis.[29][30]

-

Immunosuppression: PCBs can suppress the immune system, potentially impairing the body's ability to eliminate cancerous cells.[27]

Part 3: Systemic Toxicology and Health Effects

PCB exposure is linked to a wide array of adverse health outcomes affecting multiple organ systems. The table below summarizes the principal toxicological endpoints.

| Target System | Key Health Effects | Associated PCB Type | Citation(s) |

| Integumentary (Skin) | Chloracne, rashes, skin pigmentation | High-level acute exposure | [2][11] |

| Hepatic (Liver) | Liver damage, elevated liver enzymes, liver cancer | Dioxin-like & Non-dioxin-like | [11][27][30] |

| Carcinogenicity | Malignant melanoma, liver cancer, non-Hodgkin lymphoma | Dioxin-like | [2][27][30] |

| Nervous System | Developmental delays, reduced IQ, memory and learning deficits, motor problems | Non-dioxin-like | [20][21][22] |

| Endocrine System | Thyroid hormone disruption, reproductive dysfunction, increased risk of diabetes | Both types & metabolites | [11][23][26][31] |

| Immune System | Suppression of immune response, increased susceptibility to infections | Dioxin-like | [22][27] |

| Reproductive System | Irregular menstrual cycles, reduced birth weight, decreased sperm motility | Both types | [2][22][23] |

Part 4: Toxicological Assessment & Experimental Protocols

Evaluating the risk of complex PCB mixtures requires specialized approaches and validated experimental protocols. The concept of Toxic Equivalency Factors (TEFs) has been developed for dioxin-like compounds. This approach expresses the toxicity of individual congeners relative to the most toxic dioxin, TCDD, which is assigned a TEF of 1.0.[2] The total toxic equivalency (TEQ) of a mixture is calculated by summing the concentrations of each congener multiplied by its TEF.

Protocol: In Vitro AHR Activation Reporter Gene Assay

This protocol describes a common, self-validating cell-based assay to determine the dioxin-like activity of a PCB sample by measuring the activation of the AHR signaling pathway. The causality is clear: if a compound activates AHR, it will drive the expression of a reporter gene linked to a Dioxin Response Element.

Objective: To quantify the AHR-agonist activity of a test compound (e.g., an individual PCB congener or an environmental extract).

Materials:

-

H4IIE-luc cells (rat hepatoma cells stably transfected with a luciferase reporter gene under the control of DREs).

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

-

Test compound(s) dissolved in a suitable solvent (e.g., DMSO).

-

TCDD standard for positive control and standard curve generation.

-

96-well cell culture plates.

-

Luciferase assay reagent kit.

-

Luminometer for signal detection.

Step-by-Step Methodology:

-

Cell Culture and Seeding:

-

Culture H4IIE-luc cells according to standard cell culture protocols.

-

Harvest cells and adjust the cell density to approximately 1.5 x 10⁵ cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

-

Dosing and Exposure:

-

Prepare a serial dilution of the TCDD standard (e.g., from 1 pM to 1 nM) and the test compound(s) in culture medium. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity.

-

Include solvent-only wells as a negative control.

-

Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the appropriate concentration of standard, test compound, or solvent control.

-

Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

-

Cell Lysis and Luciferase Assay:

-

After the exposure period, remove the dosing medium and wash the cells once with phosphate-buffered saline (PBS).

-

Add 20-50 µL of cell lysis buffer to each well and incubate for 15-30 minutes on a shaker to ensure complete lysis.

-

Add 100 µL of the luciferase assay reagent (containing the substrate, luciferin) to each well.

-

-

Data Acquisition and Analysis:

-

Immediately measure the luminescence of each well using a luminometer. The light output is directly proportional to the amount of luciferase expressed.

-

Construct a dose-response curve for the TCDD standard.

-

Plot the response of the test compound(s) against their concentrations.

-

The activity of the test compound can be expressed as a Relative Potency (REP) compared to TCDD, which is a key component in calculating the TEQ of the sample.

-

Caption: Experimental workflow for an AHR-activation reporter gene assay.

Conclusion

The toxicological profile of chlorinated biphenyls is complex, multifaceted, and congener-specific. Their persistence and ability to bioaccumulate ensure that they will remain a public health concern for the foreseeable future. A thorough understanding of their toxicokinetics and dual mechanisms of toxicity—both AHR-mediated and non-AHR-mediated—is essential for researchers, clinicians, and regulatory bodies. Dioxin-like congeners pose a significant carcinogenic risk through the potent and sustained activation of the AHR pathway, while non-dioxin-like congeners present a distinct threat as neurotoxicants and endocrine disruptors. Future research must continue to unravel the complex interactions within PCB mixtures, the role of their metabolites, and the long-term health consequences of developmental exposure.

References

- 1. Polychlorinated Biphenyls (PCBs) Toxicity: What Are Polychlorinated Biphenyls (PCBs)? | Environmental Medicine | ATSDR [archive.cdc.gov]

- 2. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]

- 3. Polychlorinated Biphenyls (PCBs) Toxicity: What Is the Biologic Fate of PCBs in Humans? | Environmental Medicine | ATSDR [archive.cdc.gov]

- 4. HEALTH EFFECTS - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 6. The Toxicology of PCB's—An Overview for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PUBLIC HEALTH STATEMENT - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Metabolism and metabolites of polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism and metabolites of polychlorinated biphenyls (PCBs) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Polychlorinated Biphenyls (PCBs) Toxicity: What Are Adverse Health Effects of PCB Exposure? | Environmental Medicine | ATSDR [archive.cdc.gov]

- 12. Sources and Toxicities of Phenolic Polychlorinated Biphenyls (OH-PCBs) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The neurotoxicity of polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Aryl Hydrocarbon Receptor Ligands of Widely Different Toxic Equivalency Factors Induce Similar Histone Marks in Target Gene Chromatin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Aryl hydrocarbon receptor (AHR): “pioneer member” of the basic-helix/loop/helix per-Arnt-sim (bHLH/PAS) family of “sensors” of foreign and endogenous signals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanisms of the biological effects of PCBs, polychlorinated dibenzo-p-dioxins and polychlorinated dibenzofurans in experimental animals - PMC [pmc.ncbi.nlm.nih.gov]

- 17. endocrine-abstracts.org [endocrine-abstracts.org]

- 18. Research Portal [iro.uiowa.edu]

- 19. nationalacademies.org [nationalacademies.org]

- 20. Neurotoxicity of Polychlorinated Biphenyls and Related Organohalogens - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Developmental neurotoxicity of PCBs in humans: what do we know and where do we go from here? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Polychlorinated biphenyls (PCBs): routes of exposure and effects on human health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Endocrine-disrupting actions of PCBs on brain development and social and reproductive behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. bcpp.org [bcpp.org]

- 26. mdpi.com [mdpi.com]

- 27. epa.gov [epa.gov]

- 28. [Carcinogenic effects of polychlorinated biphenyls (PCBs) and their derivatives, including carcinogenicity to the lung] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Molecular mechanisms involved in the toxic effects of polychlorinated biphenyls (PCBs) and brominated flame retardants (BFRs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. brio-medical.com [brio-medical.com]

- 31. Toxicokinetic and Toxicodynamic Influences on Endocrine Disruption by Polychlorinated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 3'-Chloro-biphenyl-4-carboxylic acid: A Framework for Theoretical Prediction and Experimental Determination

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 3'-Chloro-biphenyl-4-carboxylic acid in organic solvents. In the absence of extensive published quantitative data for this specific molecule, we will establish a robust methodology based on first principles, theoretical modeling, and validated experimental protocols. This document is designed to empower researchers to make informed decisions for solvent selection in applications ranging from synthetic chemistry and purification to formulation and drug delivery.

Introduction: The Importance of a Well-Defined Solubility Profile

This compound is an aromatic carboxylic acid featuring a biphenyl core. This structure, comprising a hydrophobic biphenyl backbone, a polar carboxylic acid functional group, and a moderately electron-withdrawing chloro substituent, results in complex solute-solvent interactions. Understanding its solubility is not merely an academic exercise; it is a critical parameter that dictates the success of numerous processes in research and pharmaceutical development. Poor solubility can hinder reaction kinetics, complicate purification and crystallization, and create significant bioavailability challenges for active pharmaceutical ingredients (APIs).

This guide will deconstruct the factors governing the solubility of this molecule and provide both theoretical and practical workflows for its characterization.

Foundational Principles of Solubility

The dissolution of a solid solute in a liquid solvent is governed by a balance of intermolecular forces. The process requires overcoming the solute-solute interactions within the crystal lattice and the solvent-solvent interactions to create a cavity for the solute molecule. Favorable solute-solvent interactions must then compensate for this energy investment.

Structural Analysis of this compound

The molecule's structure offers immediate clues to its solubility behavior:

-

Biphenyl Core: This large, non-polar aromatic system contributes to solubility in non-polar organic solvents through van der Waals and π-π stacking interactions.

-

Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor. This feature promotes solubility in polar, protic solvents. Its acidic nature also means it can be deprotonated in basic solutions to form a highly polar carboxylate salt, dramatically increasing aqueous solubility.

-

Chloro Group (-Cl): The chlorine atom introduces a dipole moment, increasing the molecule's overall polarity compared to its parent compound, 4-biphenylcarboxylic acid.

Based on this structure, we can hypothesize that this compound will exhibit poor solubility in water and non-polar aliphatic solvents like hexane, but will be more soluble in polar organic solvents, particularly those capable of hydrogen bonding.

Physicochemical Properties

A summary of the known physicochemical properties is essential for any solubility study.

| Property | Value | Source |

| IUPAC Name | 4-(3-chlorophenyl)benzoic acid | PubChem[1] |

| CAS Number | 5728-43-8 | Santa Cruz Biotechnology |

| Molecular Formula | C₁₃H₉ClO₂ | PubChem |

| Molecular Weight | 232.66 g/mol | PubChem[1] |

| Predicted XLogP3 | 4.1 | PubChem[1] |

The high predicted XLogP3 value suggests a lipophilic nature, consistent with poor water solubility.

Theoretical Frameworks for Solubility Prediction

While experimental determination is the gold standard, theoretical models provide a powerful predictive framework for screening and selecting solvents, saving significant time and resources.

Hansen Solubility Parameters (HSP)

The principle "like dissolves like" is quantified by Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components:

-

δd: Energy from dispersion forces.

-

δp: Energy from polar forces.

-

δh: Energy from hydrogen bonding.

Each solvent and solute can be described by a point in this three-dimensional "Hansen space."[2] The likelihood of solubility is high when the Hansen parameters of the solvent and solute are similar. The distance (Ra) between a solvent (1) and a solute (2) in Hansen space is calculated as:

Ra = sqrt(4*(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²)

A smaller Ra value indicates a higher affinity between the solute and solvent. A "solubility sphere" can be determined for a solute, defined by a radius (R₀), within which solvents are likely to be effective.[2]

COSMO-RS: A Quantum Chemical Approach

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful computational method that predicts thermodynamic properties, including solubility, from the fundamental quantum chemical properties of the molecules involved.[3][4] It calculates the chemical potential of a solute in a solvent based on the interaction of molecular surface charge densities.[4] This approach is highly predictive as it does not rely on empirical group-contribution parameters and inherently accounts for complex electronic effects within the molecule.[4] While computationally intensive, COSMO-RS is an invaluable tool for in silico solvent screening in the early stages of development.[5][6]

Experimental Determination of Solubility: Protocols and Workflows

A systematic experimental approach is crucial for building an accurate solubility profile. We present a tiered strategy, from rapid qualitative assessment to precise quantitative measurement.

Workflow for Solubility Characterization

The following diagram outlines a logical workflow for characterizing the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Protocol 1: Qualitative Solubility Classification

This initial step confirms the compound's acidic nature and aligns with classical organic analysis.[7][8]

Objective: To determine the compound's solubility in acidic, basic, and neutral aqueous solutions.

Materials:

-

This compound

-

Test tubes

-

Vortex mixer

-

Deionized water

-

5% (w/v) aqueous NaOH

-

5% (w/v) aqueous NaHCO₃

-

5% (v/v) aqueous HCl

Procedure:

-

Place ~20 mg of the compound into four separate, labeled test tubes.

-

Add 1 mL of deionized water to the first tube.

-

Add 1 mL of 5% HCl to the second tube.

-

Add 1 mL of 5% NaHCO₃ to the third tube.

-

Add 1 mL of 5% NaOH to the fourth tube.

-

Vigorously shake or vortex each tube for 30-60 seconds.

-

Observe and record whether the solid dissolves completely, partially, or not at all.

Expected Outcome & Causality:

-

Water & 5% HCl: The compound is expected to be insoluble. The non-polar biphenyl core dominates, and the carboxylic acid is not sufficiently polar to render the entire molecule water-soluble.

-

5% NaOH & 5% NaHCO₃: The compound is expected to be soluble. As a carboxylic acid, it will be deprotonated by both the strong base (NaOH) and the weak base (NaHCO₃) to form the sodium 4-(3-chlorophenyl)benzoate salt. This ionic salt is significantly more polar than the neutral acid, leading to its dissolution in the aqueous medium. Solubility in NaHCO₃ is a strong indicator of a carboxylic acid functional group.[7]

Protocol 2: Quantitative Solubility by Isothermal Shake-Flask Method

This is the benchmark method for generating high-quality, equilibrium solubility data.

Objective: To accurately measure the saturation solubility of the compound in selected organic solvents at a constant temperature.

Materials:

-

Analytical balance

-

Scintillation vials with Teflon-lined caps

-

Thermostatically controlled shaker or water bath

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene, Heptane)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis.

Procedure:

-

Preparation: Add an excess amount of this compound to a vial (e.g., 50 mg to 2 mL of solvent). The key is to ensure solid remains after equilibrium is reached, confirming saturation.

-

Equilibration: Tightly cap the vials and place them in the shaker set to a constant temperature (e.g., 25 °C). Allow the slurries to shake for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typical; the stability of the concentration over time should be verified by sampling at different time points (e.g., 24, 48, and 72 hours).

-

Sample Collection: Once equilibrium is reached, stop the shaking and allow the vials to sit undisturbed in the temperature bath for at least 2 hours for the excess solid to settle.

-

Filtration: Carefully draw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean, pre-weighed vial for analysis. This step is critical to remove all undissolved solids.

-

Analysis: Determine the concentration of the solute in the filtrate using a pre-calibrated analytical method (e.g., HPLC).

-

Calculation: Calculate the solubility in mg/mL or moles/L based on the measured concentration and any dilutions performed.

Self-Validating System: The protocol's trustworthiness comes from ensuring equilibrium. By measuring concentration at successive time points, a plateau in concentration validates that a true equilibrium state has been achieved. The presence of excess solid throughout the experiment is a visual confirmation of saturation.

Practical Application: Building a Hansen Solubility Parameter Profile

Determining the experimental HSP for this compound allows for the intelligent screening of a vast array of solvents and the design of custom solvent blends.[9]

Protocol 3: Experimental HSP Determination

Objective: To estimate the HSP (δd, δp, δh) of the solute.

Procedure:

-

Solvent Selection: Choose a set of 20-30 diverse, well-characterized solvents for which the HSP values are known.[10] A good set will span a wide range of the Hansen space.

-

Qualitative Solubility Test: For each solvent, determine if the solute is "soluble" or "insoluble." A simple binary classification is sufficient. For example, add 10 mg of solute to 1 mL of solvent. If it dissolves completely after shaking, it is a "good" solvent (score = 1). If not, it is a "bad" solvent (score = 0).

-